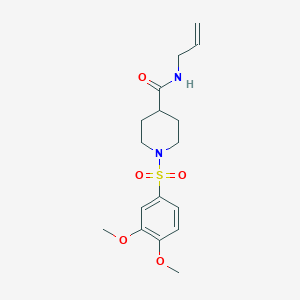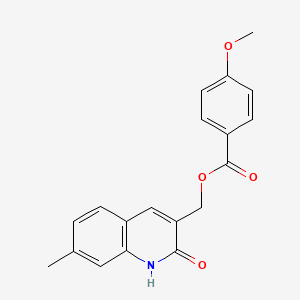![molecular formula C16H12ClNO4S2 B7713921 5-(4-chloro-N-methylphenylsulfonamido)benzo[b]thiophene-2-carboxylic acid](/img/structure/B7713921.png)
5-(4-chloro-N-methylphenylsulfonamido)benzo[b]thiophene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-chloro-N-methylphenylsulfonamido)benzo[b]thiophene-2-carboxylic acid, also known as CTB-17, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
5-(4-chloro-N-methylphenylsulfonamido)benzo[b]thiophene-2-carboxylic acid has been studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative diseases, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In infectious diseases, this compound has been shown to have antimicrobial activity against various bacterial strains.
Wirkmechanismus
The mechanism of action of 5-(4-chloro-N-methylphenylsulfonamido)benzo[b]thiophene-2-carboxylic acid involves the inhibition of various enzymes and signaling pathways involved in cell growth, apoptosis, angiogenesis, and inflammation. This compound has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression and cell growth. This compound also inhibits the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. Additionally, this compound has been shown to inhibit the activity of matrix metalloproteinases, which are involved in angiogenesis and tumor invasion.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including inhibition of cell growth and induction of apoptosis in cancer cells, reduction of oxidative stress and inflammation in neurodegenerative diseases, and antimicrobial activity against various bacterial strains. This compound has also been shown to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 5-(4-chloro-N-methylphenylsulfonamido)benzo[b]thiophene-2-carboxylic acid for lab experiments is its low toxicity and high selectivity towards cancer cells, which allows for more accurate and reliable results in cancer research. However, one of the limitations of this compound is its relatively complex synthesis method, which may limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for research on 5-(4-chloro-N-methylphenylsulfonamido)benzo[b]thiophene-2-carboxylic acid, including further studies on its efficacy and safety in preclinical and clinical trials, optimization of its synthesis method to improve its availability for research purposes, and exploration of its potential applications in other fields, such as immunology and regenerative medicine.
In conclusion, this compound is a promising chemical compound that has potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. Its mechanism of action involves the inhibition of various enzymes and signaling pathways involved in cell growth, apoptosis, angiogenesis, and inflammation. This compound has been shown to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy. Further research is needed to fully explore its potential applications and optimize its synthesis method for research purposes.
Synthesemethoden
5-(4-chloro-N-methylphenylsulfonamido)benzo[b]thiophene-2-carboxylic acid can be synthesized through a multistep process involving the reaction of 2-bromobenzo[b]thiophene with N-methyl-p-toluenesulfonamide, followed by the addition of chloroacetyl chloride and sodium hydroxide. The resulting intermediate is then subjected to a series of reactions to produce the final product, this compound.
Eigenschaften
IUPAC Name |
5-[(4-chlorophenyl)sulfonyl-methylamino]-1-benzothiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO4S2/c1-18(24(21,22)13-5-2-11(17)3-6-13)12-4-7-14-10(8-12)9-15(23-14)16(19)20/h2-9H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUVWWBPDTXNNEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC2=C(C=C1)SC(=C2)C(=O)O)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

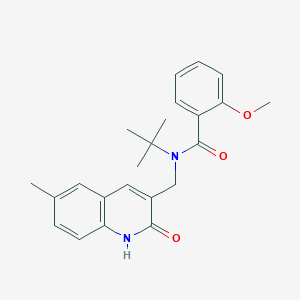

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide](/img/structure/B7713855.png)

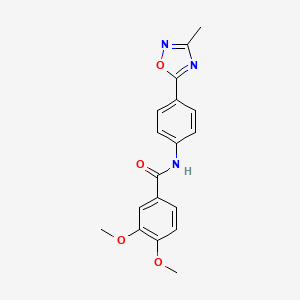
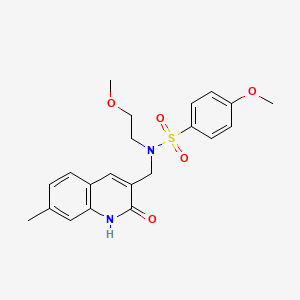
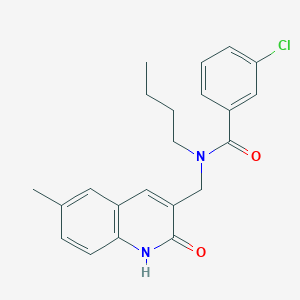

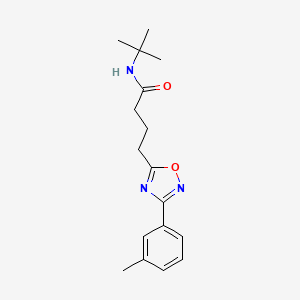
![3-(benzylsulfamoyl)-N-[(furan-2-yl)methyl]-4-methoxybenzamide](/img/structure/B7713881.png)
